molecular formula C7H6ClNOS B1492932 2-Chloro-1-methyl-4-(sulfinylamino)benzene CAS No. 1785760-87-3

2-Chloro-1-methyl-4-(sulfinylamino)benzene

Cat. No.: B1492932
CAS No.: 1785760-87-3
M. Wt: 187.65 g/mol
InChI Key: BZLUAWAGNGJKAK-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-4-(sulfinylamino)benzene: is a chemical compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a sulfinylamino group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene typically involves the following steps:

  • Nitration: : The starting material, benzene, undergoes nitration to form nitrobenzene.

  • Reduction: : Nitrobenzene is then reduced to aniline.

  • Chlorination: : Aniline is chlorinated to produce 2-chloroaniline.

  • Methylation: : 2-chloroaniline is methylated to form 2-chloro-1-methylaniline.

  • Sulfinylation: : Finally, the sulfinylamino group is introduced through a sulfinylation reaction.

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-Chloro-1-methyl-4-(sulfinylamino)benzene: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides and sulfones.

  • Reduction: : Reduction reactions can lead to the formation of amines and hydroxylamines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid, while nucleophilic substitutions may involve strong bases.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones are the primary products.

  • Reduction: : Amines and hydroxylamines are commonly formed.

  • Substitution: : Substituted benzene derivatives are the main products.

Scientific Research Applications

2-Chloro-1-methyl-4-(sulfinylamino)benzene: has several scientific research applications:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound can be employed in the study of enzyme inhibition and receptor binding.

  • Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-methyl-4-(sulfinylamino)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinylamino group, in particular, plays a crucial role in its biological activity, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

2-Chloro-1-methyl-4-(sulfinylamino)benzene: is compared with similar compounds such as 4-Chloro-1-methyl-2-(sulfinylamino)benzene and 2-Chloro-1-methylaniline . While these compounds share structural similarities, This compound is unique in its specific arrangement of substituents, which affects its chemical reactivity and biological activity.

List of Similar Compounds

  • 4-Chloro-1-methyl-2-(sulfinylamino)benzene

  • 2-Chloro-1-methylaniline

  • 2-Chloro-4-(sulfinylamino)aniline

Properties

IUPAC Name

2-chloro-1-methyl-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c1-5-2-3-6(9-11-10)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLUAWAGNGJKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=S=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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